

Application of 2-(Dedimethyldeamino)deethyl Denaverine in Pharmacological Research

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Compound of Interest

Compound Name: 2-(Dedimethyldeamino)deethyl Denaverine

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dedimethyldeamino)deethyl Denaverine, also known as the N-monodemethyl metabolite of Denaverine (MD 6), is a key molecule in the study of smooth muscle relaxants. Denaverine hydrochloride is a well-established antispasmodic agent used in both human and veterinary medicine to treat spasms of the gastrointestinal and urogenital tracts.[1][2] Understanding the pharmacological profile of its metabolites is crucial for a comprehensive assessment of the drug's efficacy and safety. This document provides detailed application notes and experimental protocols relevant to the study of **2-(Dedimethyldeamino)deethyl Denaverine** and its parent compound, Denaverine.

Note on Data Availability: Specific pharmacological data for **2-(Dedimethyldeamino)deethyl Denaverine** is limited in publicly available literature. Therefore, the following application notes and protocols are primarily based on the well-documented pharmacological properties of the parent compound, Denaverine. Researchers are encouraged to use these protocols as a foundation for the direct investigation of the N-monodemethyl metabolite.

Pharmacological Profile and Mechanism of Action

Denaverine acts as a non-specific smooth muscle relaxant. Its mechanism of action is believed to be multifactorial, involving:

- **Phosphodiesterase (PDE) Inhibition:** Similar to papaverine, Denaverine is thought to inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This accumulation of cyclic nucleotides activates protein kinases that phosphorylate various downstream targets, ultimately resulting in the relaxation of smooth muscle cells.
- **Anticholinergic Effects:** Denaverine also exhibits anticholinergic properties, antagonizing the effects of acetylcholine at muscarinic receptors. This contributes to its spasmolytic effect, particularly in the gastrointestinal and urinary tracts.

The N-monodemethylation of Denaverine to form **2-(Dedimethyldeamino)deethyl Denaverine** is a primary metabolic pathway, occurring via first-pass metabolism.^{[1][3]} While the specific activity of this metabolite is not extensively characterized, its structural similarity to the parent compound suggests it may retain some degree of pharmacological activity.

Potential Research Applications

- **Investigation of Metabolite Activity:** Direct assessment of the spasmolytic, PDE inhibitory, and anticholinergic activity of **2-(Dedimethyldeamino)deethyl Denaverine** to determine its contribution to the overall therapeutic effect of Denaverine.
- **Pharmacokinetic and Drug Metabolism Studies:** Elucidation of the metabolic pathways of Denaverine and the pharmacokinetic profile of its metabolites in various preclinical and clinical models.
- **Drug-Drug Interaction Studies:** Evaluation of the potential for Denaverine and its metabolites to interact with other drugs, particularly those that are substrates or inhibitors of the same metabolic enzymes.
- **Development of Novel Spasmolytic Agents:** Use as a reference compound in the design and synthesis of new smooth muscle relaxants with improved efficacy, selectivity, and pharmacokinetic properties.

Data Presentation

Table 1: Pharmacokinetic Parameters of Denaverine and its N-monodemethyl Metabolite (MD 6) in Humans

Parameter	Denaverine	N-monodemethyl Denaverine (MD 6)	Reference
Linear Range (HPLC Assay)	2.5-150 ng/ml	2.5-150 ng/ml	[4]
Extraction Recovery (Plasma)	44-49%	42-47%	[4]
Retention Time (HPLC)	6.3 min	5.1 min	[4]
Formation	-	Formed via first-pass metabolism	[1][3]

Experimental Protocols

Protocol 1: In Vitro Assessment of Spasmolytic Activity using Isolated Guinea Pig Ileum

This protocol is designed to evaluate the relaxant effect of a test compound on acetylcholine-induced contractions in an isolated smooth muscle preparation.

Materials:

- Male guinea pigs (250-350 g)
- Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
- Acetylcholine (ACh)
- Test compound (**2-(Dedimethyldeamino)deethyl Denaverine** or Denaverine)
- Organ bath system with isometric force transducers

- Data acquisition system

Procedure:

- Euthanize a guinea pig by cervical dislocation and exsanguination.
- Isolate a segment of the terminal ileum (approximately 2 cm long) and place it in a petri dish containing warm Tyrode's solution.
- Gently flush the lumen of the ileum segment to remove its contents.
- Mount the ileum segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
- Apply an initial tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
- Induce submaximal contractions by adding a concentration of ACh that produces approximately 80% of the maximal response (e.g., 1 μ M).
- Once the contraction has reached a stable plateau, add the test compound in a cumulative manner to the organ bath.
- Record the relaxation of the ileum segment at each concentration of the test compound.
- Calculate the percentage of relaxation relative to the ACh-induced contraction.
- Construct a concentration-response curve and determine the EC₅₀ value of the test compound.

Protocol 2: Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific PDE isozyme.

Materials:

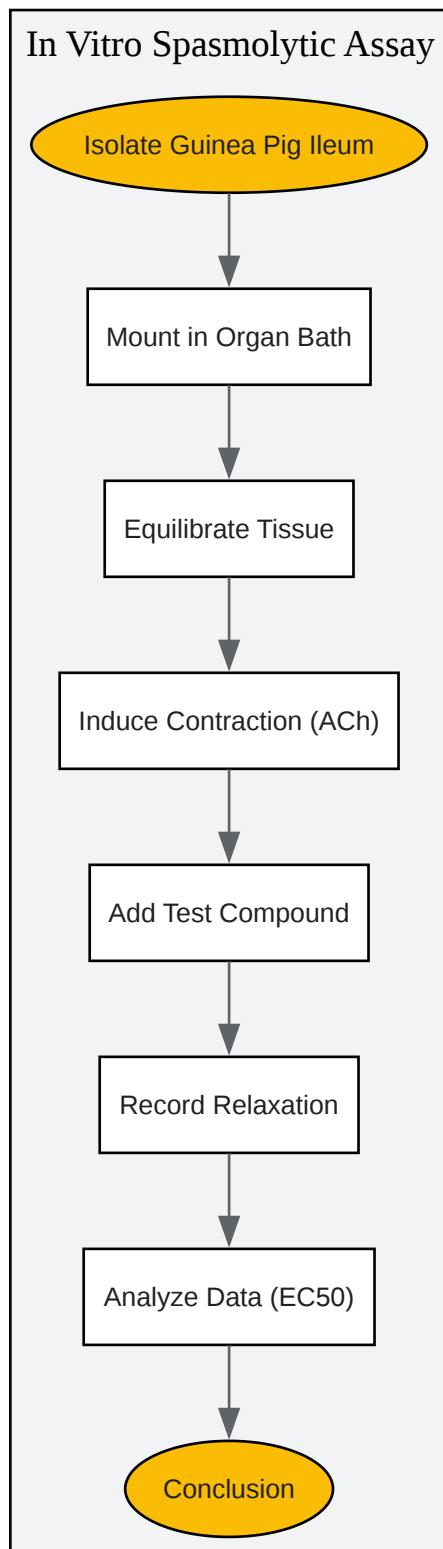
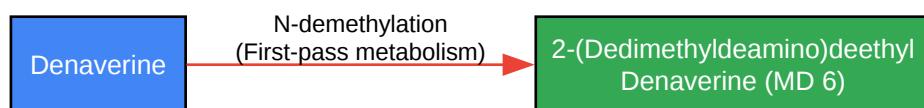
- Recombinant human PDE isozyme (e.g., PDE4)

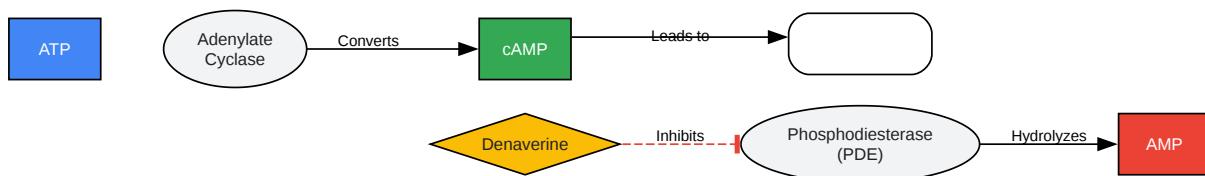
- [3H]-cAMP or [3H]-cGMP
- 5'-Nucleotidase
- Test compound
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
- Scintillation cocktail and counter

Procedure:

- Prepare a reaction mixture containing the assay buffer, the PDE isozyme, and the test compound at various concentrations.
- Initiate the reaction by adding the [3H]-labeled cyclic nucleotide substrate.
- Incubate the reaction mixture at 30°C for a defined period (e.g., 15 minutes).
- Terminate the reaction by boiling the mixture for 1 minute.
- Cool the mixture and add 5'-nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.
- Incubate for an additional 10 minutes at 30°C.
- Separate the radiolabeled nucleoside from the unreacted substrate using anion-exchange chromatography.
- Quantify the amount of [3H]-adenosine or [3H]-guanosine formed using a scintillation counter.
- Calculate the percentage of PDE inhibition for each concentration of the test compound.
- Determine the IC₅₀ value from the concentration-response curve.

Visualizations



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